5-amino-4-methyl-4H-1,2,4-triazole-3-thiol
Overview
Description
The compound 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their broad spectrum of biological activity, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, and anticancer properties. These derivatives are particularly interesting due to their high efficiency and low toxicity, making them promising candidates for the development of new pharmaceuticals .
Synthesis Analysis
The synthesis of 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol derivatives involves multi-step reaction sequences. For instance, the synthesis of related compounds often starts with the conversion of organic acids into esters, followed by the formation of hydrazides, oxadiazole-thiols, triazole-thiols, and finally the target triazole thioesters . Another approach involves the cyclization of potassium dithiocarbazinate with hydrazine hydrate, using water as a solvent under reflux conditions . Microwave irradiation has also been employed to expedite the synthesis process . These methods highlight the versatility and adaptability of synthetic routes for triazole derivatives.
Molecular Structure Analysis
The molecular structure of triazole derivatives, including 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol, has been elucidated using various spectroscopic methods. Single crystal X-ray analysis, NMR spectroscopy, and mass spectrometry are commonly used to confirm the structure of these compounds . The crystal structure analysis reveals how the triazole ring interacts with other substituents, which can influence the compound's physical and chemical properties .
Chemical Reactions Analysis
Triazole derivatives undergo various chemical reactions that are essential for creating biologically active molecules. For example, they can react with different aromatic aldehydes to yield substituted triazoles, which can further undergo cyclo-condensation to form thiazolidinones or react with formaldehyde and aromatic amines to yield Mannich bases . These reactions are crucial for diversifying the chemical space of triazole-based compounds and enhancing their biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol derivatives are characterized by their melting points, solubility in various solvents, and stability under different conditions. These properties are determined using standard methods described in pharmacopoeias and are essential for the development of pharmaceutical formulations . Additionally, the photophysical properties, such as absorption and photoluminescence, are studied to understand the electronic and luminescent behavior of these compounds .
Scientific Research Applications
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Antifungal Evaluation
- Field : Medicinal Chemistry
- Application : A series of 5-substituted-4-amino-1,2,4-triazole-3-thioesters was synthesized and evaluated for their in vitro antifungal activity .
- Method : The target compounds were obtained by refluxing 5-substituted-1,3,4-oxadiazole-2-thioesters in the presence of hydrazine hydrate and absolute alcohol .
- Results : Some of the evaluated compounds possessed significant antifungal activity as compared to a terbinafine standard .
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Alpha-Amylase and Alpha-Glucosidase Inhibitory Activity
- Field : Biochemistry
- Application : New mixed-ligand chelates of 1,2,4-triazole-based ligand were synthesized and examined for in vitro alpha-amylase and alpha-glucosidase inhibitory activity .
- Method : The quantum computational calculations of the synthesized compounds were executed in the ground state using DFT/B3LYP level with 6-311++G as basis set .
- Results : The complex 3 against alpha-amylase and complex 4 against alpha-glucosidase were found to be effective inhibitors .
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DNA Marker Detection
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Synthesis of 1,2,4-Triazole-Containing Scaffolds
- Field : Organic Chemistry
- Application : 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
- Method : The synthesis of these privileged scaffolds uses 3-amino-1,2,4-triazole .
- Results : The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .
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Corrosion Inhibition
- Field : Materials Science
- Application : 1,2,4-Triazole derivatives are used as corrosion inhibitors for metals like copper, iron, aluminum, zinc .
- Method : These compounds form salts with acids as well as bases, and have special affinity towards metal surface displacing water molecules on the surface .
- Results : 5-[4-(methylthio)benzyl]-4H-1,2,4-triazole-3-thiol and 3-amino-5-heptyl-1,2,4-triazole are excellent inhibitors of zinc corrosion in acid solution .
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Metal Complexes Synthesis
- Field : Inorganic Chemistry
- Application : 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is used in the synthesis of new mixed-ligand chelates .
- Method : The target compounds were obtained by reacting 5-nitrosalicyladehyde, 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, and metal acetates .
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Synthesis of Imidazo[2,1-c][1,2,4]triazole-5-Amine Products
- Field : Organic Chemistry
- Application : A more effective multi-component one-pot procedure for the formation of imidazo[2,1-c][1,2,4]triazole-5-amine products has been reported .
- Method : The target compounds were obtained by reacting easily accessible aromatic aldehydes, benzoyl cyanide, and 3-amino-1,2,4-triazole in pyridine under controlled microwave irradiation condition .
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Synthesis of Fluconazole, Isavuconazole, Itraconazole, Voriconazole, Pramiconazole, Ravuconazole, and Posaconazole
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Synthesis of Epoxiconazole, Triadimenol, Propiconazole, Prothioconazole, Metconazole, Cyproconazole, Tebuconazole, Flusilazole, and Paclobutrazol
Future Directions
The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core . This review is useful for further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of the novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
properties
IUPAC Name |
3-amino-4-methyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4S/c1-7-2(4)5-6-3(7)8/h1H3,(H2,4,5)(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOWTLWMBHFCJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398730 | |
Record name | 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80398730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
66870-09-5 | |
Record name | NSC95940 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80398730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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